Calcium crimson
Calcium crimson
Calcium crimson is an ammonium betaine and a sulfonamide. It has a role as a fluorochrome.
Brand Name:
Vulcanchem
CAS No.:
138067-54-6
VCID:
VC21233987
InChI:
InChI=1S/C65H69N5O24S2/c1-39(71)86-35-90-57(75)31-69(32-58(76)91-36-87-40(2)72)52-15-5-6-16-54(52)84-25-26-85-55-29-45(17-20-53(55)70(33-59(77)92-37-88-41(3)73)34-60(78)93-38-89-42(4)74)66-95(79,80)46-18-19-47(56(30-46)96(81,82)83)61-50-27-43-11-7-21-67-23-9-13-48(62(43)67)64(50)94-65-49-14-10-24-68-22-8-12-44(63(49)68)28-51(61)65/h5-6,15-20,27-30,66H,7-14,21-26,31-38H2,1-4H3
SMILES:
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=C5CCCN6C5=C(C4=[O+]C7=C3C=C8CCCN9C8=C7CCC9)CCC6)S(=O)(=O)[O-])OCCOC1=CC=CC=C1N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Molecular Formula:
C65H69N5O24S2
Molecular Weight:
1368.4 g/mol
Calcium crimson
CAS No.: 138067-54-6
Cat. No.: VC21233987
Molecular Formula: C65H69N5O24S2
Molecular Weight: 1368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Calcium crimson is an ammonium betaine and a sulfonamide. It has a role as a fluorochrome. |
|---|---|
| CAS No. | 138067-54-6 |
| Molecular Formula | C65H69N5O24S2 |
| Molecular Weight | 1368.4 g/mol |
| Standard InChI | InChI=1S/C65H69N5O24S2/c1-39(71)86-35-90-57(75)31-69(32-58(76)91-36-87-40(2)72)52-15-5-6-16-54(52)84-25-26-85-55-29-45(17-20-53(55)70(33-59(77)92-37-88-41(3)73)34-60(78)93-38-89-42(4)74)66-95(79,80)46-18-19-47(56(30-46)96(81,82)83)61-50-27-43-11-7-21-67-23-9-13-48(62(43)67)64(50)94-65-49-14-10-24-68-22-8-12-44(63(49)68)28-51(61)65/h5-6,15-20,27-30,66H,7-14,21-26,31-38H2,1-4H3 |
| Standard InChI Key | IDMLRIMDYVWWRJ-UHFFFAOYSA-N |
| SMILES | CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=C5CCCN6C5=C(C4=[O+]C7=C3C=C8CCCN9C8=C7CCC9)CCC6)S(=O)(=O)[O-])OCCOC1=CC=CC=C1N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
| Canonical SMILES | CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=C5CCCN6C5=C(C4=[O+]C7=C3C=C8CCCN9C8=C7CCC9)CCC6)S(=O)(=O)[O-])OCCOC1=CC=CC=C1N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator